molecular formula C17H19N5O5 B12895837 2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine CAS No. 161066-04-2

2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine

Cat. No.: B12895837
CAS No.: 161066-04-2
M. Wt: 373.4 g/mol
InChI Key: DJRWBUNYHOJBPU-QJPTWQEYSA-N
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Description

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one typically involves multiple steps, including the formation of the purine ring and the attachment of the various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the workers involved.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino group can yield various amine derivatives.

Scientific Research Applications

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its potential use as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine structure.

    Guanosine: Another nucleoside with a purine base.

    Inosine: A nucleoside that is structurally similar but with different functional groups.

Uniqueness

What sets 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-(hydroxymethyl)phenyl)-1H-purin-6(9H)-one apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

161066-04-2

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[4-(hydroxymethyl)phenyl]-1H-purin-6-one

InChI

InChI=1S/C17H19N5O5/c18-17-20-15-13(16(26)21-17)19-14(9-3-1-8(6-23)2-4-9)22(15)12-5-10(25)11(7-24)27-12/h1-4,10-12,23-25H,5-7H2,(H3,18,20,21,26)/t10-,11+,12+/m0/s1

InChI Key

DJRWBUNYHOJBPU-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)CO)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)CO)CO)O

Origin of Product

United States

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